molecular formula C18H15BrN2S B3517535 2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3517535
M. Wt: 371.3 g/mol
InChI Key: GNAGFOAVXVWWEN-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Tetrahydroisoquinoline is another important structure in medicinal chemistry, known for its wide range of biological activities.


Synthesis Analysis

Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of indoles and tetrahydroisoquinolines has been well-studied. Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Tetrahydroisoquinolines, on the other hand, have a tetracyclic structure, which includes a nitrogen atom .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . Tetrahydroisoquinolines can also participate in a wide range of reactions, including reductions, oxidations, and various C-C bond-forming reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of indoles and tetrahydroisoquinolines can vary greatly depending on their specific structures. For example, they can range from being solid to liquid at room temperature, and their solubility in water and organic solvents can also vary .

Mechanism of Action

The mechanism of action of indole derivatives and tetrahydroisoquinolines can vary greatly depending on their specific structures and the biological targets they interact with . Some indole derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

Like all chemicals, indoles and tetrahydroisoquinolines should be handled with care. They can pose various health hazards, such as skin and eye irritation, and more serious hazards if ingested or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for indoles and tetrahydroisoquinolines are vast, given their wide range of biological activities and their importance in medicinal chemistry . Future research could focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on these structures .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2S/c19-14-5-6-17-15(9-14)16(10-20-17)18(22)21-8-7-12-3-1-2-4-13(12)11-21/h1-6,9-10,20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGFOAVXVWWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline

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